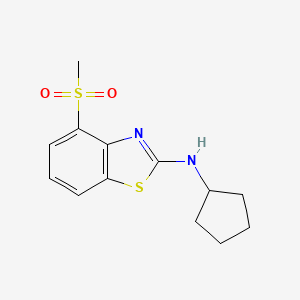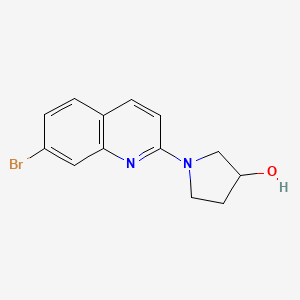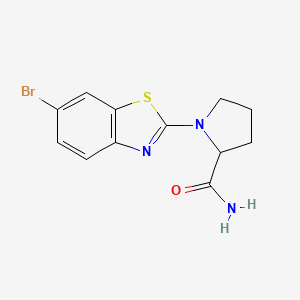![molecular formula C15H19N5O2S2 B6444827 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile CAS No. 2640873-74-9](/img/structure/B6444827.png)
2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile is an intriguing chemical compound due to its unique structure and potential applications in various scientific fields. Its structural complexity opens up numerous possibilities for chemical reactions and interactions, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
准备方法
To synthesize this compound, researchers typically follow a multi-step process involving the formation of key intermediates and the careful control of reaction conditions. The synthetic route usually includes:
Formation of the pyrimidine core: : The pyrimidine core is constructed using suitable precursors such as aldehydes or ketones with reagents like formamide or its derivatives.
Introduction of substituents: : The introduction of the methylsulfanyl and thiomorpholine-4-carbonyl groups occurs through specific substitution reactions. This can involve nucleophilic substitution or addition-elimination mechanisms.
Final steps: : The formation of the nitrile group at the 5-position is typically achieved via cyanation reactions using reagents like sodium cyanide or trimethylsilyl cyanide.
Industrial production of 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile would require optimized conditions for each step to ensure high yield and purity, often involving the use of advanced techniques like high-performance liquid chromatography (HPLC) for purification.
化学反应分析
This compound undergoes various types of chemical reactions:
Oxidation: : It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The pyrimidine ring is amenable to substitution reactions, particularly nucleophilic substitutions, involving reagents like sodium hydride or organolithium compounds.
科学研究应用
In chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel chemical entities.
In biology and medicine, 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile has potential as a pharmacological agent. It may interact with specific molecular targets, influencing biological pathways and showing promise in treating certain diseases.
In the industrial sector, this compound can be utilized in the development of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, if used as a pharmacological agent, it could bind to enzymes or receptors, modulating their activity. The thiomorpholine and morpholine groups may play a critical role in these interactions, influencing the compound's binding affinity and selectivity.
The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific application.
相似化合物的比较
When compared to other pyrimidine-based compounds, 2-(methylsulfanyl)-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile stands out due to the presence of both thiomorpholine and morpholine rings, which are less common in similar structures. These groups contribute to its unique chemical reactivity and biological activity.
Similar compounds might include:
Pyrimidine-5-carbonitrile derivatives without the methylsulfanyl or thiomorpholine groups.
Other substituted pyrimidines with different functional groups at the 2- and 4-positions.
Compounds with similar core structures but different substituent patterns.
属性
IUPAC Name |
2-methylsulfanyl-4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-23-15-17-9-11(8-16)13(18-15)20-2-5-22-12(10-20)14(21)19-3-6-24-7-4-19/h9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVFBDQXDKDJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCSCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6444747.png)
![6-{1-[6-(trifluoromethyl)pyridin-3-yl]-octahydropyrrolo[3,4-b]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6444767.png)

![2-cyclopropyl-4-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B6444778.png)
![1-ethyl-4-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6444779.png)
![5-bromo-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6444808.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropyl-6-methylpyrimidine](/img/structure/B6444812.png)
![3-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444819.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6444822.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine](/img/structure/B6444833.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine](/img/structure/B6444847.png)
![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444852.png)

